1-Propyn-1-amine, N-methyl-

Description

Contextual Significance and Research Landscape of N-Methyl-1-propyn-1-amine

The significance of N-methyl-1-propyn-1-amine in academic research is intrinsically linked to the broader field of ynamine chemistry. Ynamines are valued for their unique electronic properties, which render them highly reactive toward a variety of reagents. nih.govrsc.org This reactivity makes them powerful intermediates in organic synthesis, enabling the construction of diverse nitrogen-containing heterocycles and other functionalized molecules. rsc.org

The research landscape surrounding ynamines is rich and varied, with a strong focus on their application in cycloaddition reactions, rearrangements, and as precursors for other functional groups. rsc.org Scientists have explored the reactivity of ynamines with a wide array of electrophiles and dienophiles, leading to the development of novel synthetic methodologies. acs.org For instance, ynamines have shown superior reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, often requiring lower catalyst loadings compared to conventional alkynes. nih.govburleylabs.co.ukacs.org

While direct studies on N-methyl-1-propyn-1-amine are not abundant, theoretical studies have been conducted on isomers with the same chemical formula, C4H7N. One such study calculated the enthalpy of formation for N-methyl-1-propyn-1-amine, providing a theoretical insight into its stability relative to other isomers. arxiv.org The general exploration of ynamine reactivity and synthesis provides a foundational understanding of the potential applications and chemical behavior of N-methyl-1-propyn-1-amine. rsc.orgelectronicsandbooks.com

Structural Features and Chemical Classification of N-Methyl-1-propyn-1-amine

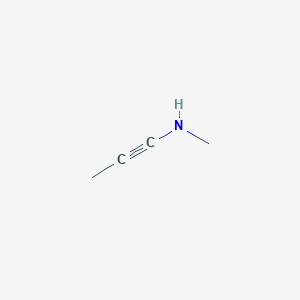

N-Methyl-1-propyn-1-amine is classified as a secondary ynamine. Its structure features a methyl group and a prop-1-yn-1-yl group attached to a nitrogen atom. The defining characteristic of this molecule is the ynamine functional group, where the nitrogen atom is directly bonded to an sp-hybridized carbon of an alkyne. This structural arrangement has profound effects on the molecule's reactivity.

The lone pair of electrons on the nitrogen atom can delocalize into the alkyne's π-system, increasing the electron density of the β-carbon and making it susceptible to electrophilic attack. Conversely, the α-carbon becomes more electrophilic. This polarization of the carbon-carbon triple bond is a key feature of ynamines and dictates their chemical behavior. rsc.org

Compared to the isomeric N-methyl-2-propyn-1-amine (also known as N-methylpropargylamine), where the nitrogen is attached to an sp3-hybridized carbon, the direct attachment to the alkyne in N-methyl-1-propyn-1-amine results in significantly different reactivity. Ynamines are generally more reactive and can be more challenging to handle than propargylamines. rsc.org The stability of ynamines can be enhanced by attaching electron-withdrawing groups to the nitrogen, creating ynamides, which are often more practical for synthetic applications. rsc.org

Interactive Data Table: Properties of N-Methyl-1-propyn-1-amine and Related Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Enthalpy of Formation (kcal/mol) |

| N-Methyl-1-propyn-1-amine | C4H7N | 69.11 | 46.6 arxiv.org |

| N-Methyl-2-propyn-1-amine | C4H7N | 69.11 | Not directly found |

| 1-Buten-3-yn-1-amine, N,N-diethyl- | C8H13N | 123.20 | Not found |

Structure

2D Structure

3D Structure

Properties

CAS No. |

90990-89-9 |

|---|---|

Molecular Formula |

C4H7N |

Molecular Weight |

69.11 g/mol |

IUPAC Name |

N-methylprop-1-yn-1-amine |

InChI |

InChI=1S/C4H7N/c1-3-4-5-2/h5H,1-2H3 |

InChI Key |

ZCDJJOJOTMYFDP-UHFFFAOYSA-N |

Canonical SMILES |

CC#CNC |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for N Methyl 1 Propyn 1 Amine

Established Synthetic Routes to N-Methyl-1-propyn-1-amine

Established methods for the synthesis of N-methyl-1-propyn-1-amine primarily revolve around the formation of the crucial N-C≡C bond. These routes can be broadly categorized into amination reactions and alkynylation strategies.

Amination Reactions (e.g., from Propargyl Chloride with Methylamine)

The reaction of propargyl halides, such as propargyl chloride or bromide, with methylamine (B109427) is a common method for the synthesis of propargyl amines. However, this reaction typically yields N-methylpropargylamine (N-methyl-2-propyn-1-amine), an isomer of the target compound N-methyl-1-propyn-1-amine. In N-methylpropargylamine, the triple bond is at the 2-position of the propyl chain, not adjacent to the nitrogen atom.

A general procedure for the synthesis of N-methylpropargylamine involves adding propargyl bromide to an aqueous solution of methylamine at room temperature. The reaction mixture is stirred for several hours, followed by acidification and extraction to remove unreacted halide. The amine is then liberated from its salt by the addition of a strong base and purified by distillation.

While direct amination of a 1-halopropyne with methylamine to form N-methyl-1-propyn-1-amine is less commonly documented, the principles of nucleophilic substitution would apply. However, the high reactivity of ynamines often necessitates alternative strategies to avoid polymerization and other side reactions.

Alkynylation Strategies (e.g., N-Alkynylation of Amine Derivatives)

The N-alkynylation of amine derivatives is a more direct and widely employed strategy for the synthesis of ynamines and their more stable counterparts, ynamides. This approach involves the coupling of an amine or its derivative with an alkynylating agent. Copper-mediated coupling reactions have proven particularly effective for this transformation.

A general and efficient method for the synthesis of a broad range of ynamides involves the copper-promoted coupling of amides or carbamates with alkynyl bromides. The amine derivative is first deprotonated with a base like potassium hexamethyldisilazide (KHMDS), followed by the addition of a copper(I) salt, such as copper(I) iodide (CuI). The resulting copper-amide species then reacts with the alkynyl bromide to form the desired ynamide. This method is advantageous as it often proceeds at room temperature and is applicable to thermally sensitive compounds.

Concurrent with these developments, another effective method for the synthesis of ynamides involves a copper-catalyzed coupling of amine derivatives with haloacetylenes. This procedure often utilizes a copper catalyst, such as copper(I) cyanide (CuCN), in conjunction with a diamine ligand and a base like potassium phosphate (B84403) (K₃PO₄) at elevated temperatures.

While these methods are primarily described for ynamides (which have an electron-withdrawing group on the nitrogen), the fundamental approach of N-alkynylation can be adapted for the synthesis of simple ynamines like N-methyl-1-propyn-1-amine, likely requiring careful control of reaction conditions to manage the higher reactivity of the product.

Advanced Synthetic Approaches and Process Optimization

Stereoselective and Regioselective Synthesis Considerations

The development of stereoselective and regioselective methods for the synthesis and functionalization of ynamides has been a significant area of research. The unique electronic properties of the ynamide triple bond allow for highly controlled transformations.

For instance, gold(I)-catalyzed hydroalkynylation of ynamides with terminal alkynes has been shown to proceed with high regio- and stereoselectivity, yielding ynenamides. Similarly, nickel-catalyzed reductive coupling of chiral oxazolidinone-derived ynamides with aldehydes provides access to γ-siloxyenamides with good diastereoselectivity. These examples highlight the potential for controlling the stereochemical outcome of reactions involving the ynamide functionality, a principle that can be extended to the synthesis and elaboration of chiral N-methyl-1-propyn-1-amine derivatives.

Regioselectivity is also a key consideration in the reactions of ynamides. The polarization of the alkyne bond by the adjacent nitrogen atom directs the addition of electrophiles and nucleophiles to specific positions. For example, nickel-catalyzed amination/cyclization of ynamide-nitriles with amines demonstrates high regioselectivity, leading to the formation of functionalized 3-aminoindoles and 4-aminoisoquinolines.

Multicomponent Reactions Incorporating N-Methyl-1-propyn-1-amine Moieties

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the construction of complex molecules from simple starting materials in a single step. Ynamides have emerged as valuable components in such reactions.

A notable example is the copper-zeolite catalyzed three-component coupling reaction between an aldehyde or a ketone, a terminal ynamide, and an amine. This "AYYA" (Aldehyde-Ynamide-Amine) or "KYA" (Ketone-Ynamide-Amine) coupling provides a direct route to propargylamines incorporating the ynamide scaffold. The versatility of MCRs allows for the rapid generation of molecular diversity, and the incorporation of an N-methyl-1-propyn-1-amine moiety into such a reaction would enable the synthesis of a wide range of complex nitrogen-containing compounds.

Synthesis of N-Methyl-1-propyn-1-amine Analogues and Derivatives

The synthetic methodologies developed for ynamines and ynamides are broadly applicable to the preparation of a wide variety of analogues and derivatives of N-methyl-1-propyn-1-amine. By varying the substituents on both the nitrogen atom and the alkyne terminus, a diverse library of compounds can be accessed.

For example, using the copper-mediated N-alkynylation strategy, a range of amine derivatives, including acyclic carbamates, sulfonamides, oxazolidinones, and cyclic ureas, can be coupled with various alkynyl bromides. This allows for the synthesis of ynamides with different electronic and steric properties.

Furthermore, the functionalization of the ynamine core provides another avenue for creating derivatives. The reactivity of the triple bond allows for a variety of transformations, including cycloadditions, cycloisomerizations, and addition reactions, leading to a diverse array of more complex molecular architectures. The development of these synthetic strategies continues to expand the chemical space accessible from simple ynamine precursors.

N-Substituted Propargylamines

Propargylamines are versatile building blocks in organic synthesis. nih.gov The most prevalent and atom-economical method for their synthesis is the three-component coupling reaction of an aldehyde, an amine, and a terminal alkyne, often referred to as the A³ coupling reaction. nih.govnih.gov This reaction is typically catalyzed by transition metals, with copper and gold complexes being particularly effective. organic-chemistry.org

A general representation of the copper-catalyzed A³ coupling is depicted below:

Scheme 1: General Copper-Catalyzed A³ Coupling Reaction

This methodology allows for the synthesis of a diverse library of propargylamines by varying the three components. For instance, a copper(I) chloride-catalyzed reaction between an aldehyde, a secondary amine, and a terminal alkyne proceeds efficiently to yield the corresponding propargylamine (B41283). nih.gov

Another significant strategy involves the direct C-H activation of N-alkylamines. This approach allows for the conversion of an α-amino C(sp³)–H bond into a C-alkynyl bond. nih.gov This transformation can be promoted by a cooperative system of two Lewis acids, such as B(C₆F₅)₃ and a copper-based complex, without the need for an external oxidant. nih.gov The reaction proceeds through the in situ generation of an iminium ion, which then reacts with a copper-acetylide species. nih.gov

The direct alkylation of amines with propargyl halides is also a classical and straightforward method for the synthesis of N-substituted propargylamines. For example, N-methylpropargylamine (the isomer of the target compound) can be synthesized by reacting propargyl bromide with an aqueous solution of methylamine. chemicalbook.com

| Entry | Amine | Alkyne/Halide | Aldehyde/Other | Catalyst/Conditions | Product | Yield (%) | Ref |

| 1 | Methylamine | Propargyl bromide | - | Water, 20 °C | N-methylprop-2-yn-1-amine | 55 | chemicalbook.com |

| 2 | Morpholine | Phenylacetylene | 3-pentene-2-one | CuCl, Toluene, 100 °C | 4-(1-Methyl-3-phenylprop-2-yn-1-yl)morpholine | 98 | nih.gov |

| 3 | N-phenyl tetrahydroisoquinoline | Ethynylbenzene | - | Cu-PyBOX, Oxidant | α-alkynyl N-phenyl tetrahydroisoquinoline | - | nih.gov |

Alkynyl Amine Scaffold Construction

The construction of the 1-propyn-1-amine scaffold, characteristic of ynamines, presents a different synthetic challenge compared to their propargylamine isomers. Ynamines are compounds where the nitrogen atom is directly attached to a carbon of the alkyne. They are highly valuable yet sensitive intermediates in organic synthesis. Due to the electron-donating nature of the nitrogen atom, the carbon-carbon triple bond is polarized, making them highly reactive. orgsyn.org

A common and effective strategy for the synthesis of the ynamine scaffold is through the N-alkynylation of amine derivatives. This often involves the use of a more stable precursor, the ynamide, which has an electron-withdrawing group on the nitrogen atom. This electron-withdrawing group increases the stability of the molecule, making it easier to handle and purify. orgsyn.orgnih.gov

Copper-mediated coupling reactions are central to modern ynamide synthesis. nih.gov One of the most general methods involves the coupling of an amide, carbamate (B1207046), or sulfonamide with an alkynyl bromide or 1,1-dibromo-1-alkene. orgsyn.orgnih.gov For example, the N-alkynylation of a carbamate can be achieved using a copper(I) iodide catalyst in the presence of a ligand such as 1,10-phenanthroline (B135089). nih.gov

Scheme 2: Copper-Catalyzed Synthesis of an Ynamide

The reaction between an amide and an alkynyl bromide can be carried out with a stoichiometric amount of copper(I) iodide at room temperature to produce the desired ynamide in good to excellent yields. nih.gov More advanced catalytic systems utilize catalytic amounts of a copper salt with a suitable ligand and a base. nih.gov

The synthesis of N-methyl-1-propyn-1-amine itself is less commonly described, likely due to its high reactivity. However, the synthesis of its N-acyl protected derivatives (ynamides) provides a viable route to access this scaffold. Subsequent removal of the activating group would yield the target ynamine.

| Entry | Nitrogen Nucleophile | Alkynylating Agent | Catalyst/Conditions | Product Type | Yield (%) | Ref |

| 1 | Sulfonamide | 1-bromoalkyne | CuI (stoichiometric) | Ynamide | Good to Excellent | nih.gov |

| 2 | Carbamate | 1-bromo-1,3-decadiyne | CuI (catalytic), 1,10-phenanthroline, KHMDS | Diynamide | - | nih.gov |

| 3 | Sulfoximine | 1,1-dibromo-1-alkene | CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ | N-alkynylsulfoximine | Fair to Good | orgsyn.org |

Chemical Reactivity and Mechanistic Investigations of N Methyl 1 Propyn 1 Amine

Reactivity of the Amine Functionality

The presence of the nitrogen atom is central to the chemical identity of N-methyl-1-propyn-1-amine. Its lone pair of electrons interacts with the adjacent alkyne, modulating its basicity and nucleophilic character.

While amines are typically defined by the nucleophilicity of the nitrogen's lone pair, in ynamines like N-methyl-1-propyn-1-amine, this characteristic is more complex. libretexts.orgyoutube.com The lone pair on the nitrogen atom is delocalized into the alkyne's π-system, which reduces the nucleophilicity at the nitrogen center itself but significantly increases the electron density of the triple bond. youtube.com This electronic push makes the β-carbon of the alkyne moiety the primary nucleophilic site, analogous to the β-carbon of an enamine. nih.govyoutube.com

Consequently, N-methyl-1-propyn-1-amine acts as a potent carbon-centered nucleophile in various reactions. A key example is the nucleophilic addition to electrophiles such as aldehydes. In a catalytic, enantioselective reaction, ynamides (stabilized ynamines) have been shown to add to aldehydes in the presence of a zinc catalyst to form N-substituted propargylic alcohols in high yields. nih.govrsc.org This reactivity underscores the ability of the ynamine to form new carbon-carbon bonds via its β-carbon.

| Reactant | Electrophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ynamide | Aldehyde | Zinc triflate, N-methylephedrine | N-Substituted Propargylic Alcohol | nih.gov |

| Ynamine | Alkyl Halide (SN2) | - | Quaternary Ammonium (B1175870) Salt | youtube.comyoutube.com |

| Ynamine | Epoxide | - | β-Amino Alcohol | youtube.com |

Like other amines, the nitrogen atom in N-methyl-1-propyn-1-amine possesses a lone pair of electrons and can act as a Brønsted-Lowry base, accepting a proton from an acid to form a salt. chemguide.co.ukqorganica.es The resulting salts are typically referred to as ammonium salts. libretexts.orglibretexts.org This reaction is often used to increase the water solubility of amine-containing compounds. libretexts.orglibretexts.org

However, the reactivity of ynamines toward acids is particularly noteworthy. Protonation can occur at the nitrogen atom or at the electron-rich β-carbon. Protonation at the β-carbon is a key step that leads to the formation of a highly reactive keteniminium ion intermediate. nih.gov This intermediate is a potent electrophile and is readily attacked by nucleophiles, including water. This susceptibility to acid-catalyzed hydrolysis, which ultimately cleaves the ynamine to form an amide, is a defining characteristic and a primary reason for the hydrolytic instability of simple ynamines. nih.gov The formation of the ammonium salt is reversible upon treatment with a strong base. youtube.com

| Property | Description | Key Intermediate | Final Product (with water) | Reference |

|---|---|---|---|---|

| Basicity | Acts as a Brønsted-Lowry base, accepting a proton. | Ammonium Ion | Ammonium Salt | chemguide.co.ukqorganica.es |

| Reaction with Acid | Protonation at the β-carbon leads to a reactive intermediate. | Keteniminium Ion | Amide (via hydrolysis) | nih.gov |

Reactivity of the Alkyne Moiety

The alkyne functionality in N-methyl-1-propyn-1-amine is not a typical triple bond; its reactivity is fundamentally altered by the adjacent nitrogen atom, making it a versatile participant in cycloadditions and coupling reactions.

The electron-rich nature of the ynamine triple bond makes it an excellent component in cycloaddition reactions. rsc.orgrsc.org Of particular importance is its enhanced performance in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govnih.gov Research has shown that ynamines are superior reactive partners compared to traditional terminal alkynes in CuAAC reactions. nih.gov This enhanced reactivity allows for the use of significantly lower copper catalyst loadings, which is advantageous as it minimizes potential copper-induced damage to sensitive substrates, such as biomolecules. nih.govglenresearch.com The reaction proceeds regioselectively to yield 5-amino-1,4-disubstituted-1,2,3-triazole products.

Mechanistic studies suggest that the reaction may be initiated by a Glaser-Hay coupling of the ynamine to form a diyne, which concurrently produces the active Cu(I) species necessary for the cycloaddition cycle. nih.govacs.org Beyond CuAAC, ynamines can also participate in other cycloadditions, such as [2+2] cycloadditions with electron-deficient partners like nitroalkenes. researchgate.net

The alkyne unit of N-methyl-1-propyn-1-amine can participate in various transition metal-catalyzed coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. nih.govcitedrive.com One such reaction is the copper-mediated oxidative homocoupling known as the Glaser or Hay coupling, which links two terminal alkyne molecules to form a symmetric 1,3-diyne. ustc.edu.cn Studies on specific ynamines have demonstrated their ability to undergo Glaser-Hay coupling, which can serve as an in-situ method to generate the Cu(I) catalyst needed for subsequent reactions like CuAAC. nih.govacs.org

While specific studies on N-methyl-1-propyn-1-amine in other common cross-coupling reactions are not widely documented, its structure suggests potential participation in reactions such as:

Sonogashira Coupling: A palladium/copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide.

Heck Reaction: A palladium-catalyzed reaction between an alkene and an aryl or vinyl halide. The electron-rich nature of the ynamine alkyne would influence the regioselectivity and efficiency of such transformations.

Unlike electron-deficient alkynes that are readily attacked by nucleophiles, the electron-rich triple bond of N-methyl-1-propyn-1-amine is generally attacked by electrophiles. Nucleophilic addition to the triple bond typically occurs only after the alkyne has been activated by an electrophile. nih.gov

| Electrophile (Activator) | Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| H⁺ (from acid) | Water | Acidic | Amide (via hydrolysis) | nih.gov |

| Gold Catalyst | Aniline | Au(I) Catalyst (Gagosz catalyst) | Amidine | nih.gov |

Intramolecular Rearrangements and Kinetic Studies of N-Methylpropargylamines

Sigmatropic Rearrangement Mechanisms in N-Oxides

The N-oxides of N-methylpropargylamines are susceptible to sigmatropic rearrangements, a class of pericyclic reactions wherein a sigma bond migrates across a pi system. The most common of these for tertiary amine oxides is the cymitquimica.comresearchgate.net-sigmatropic rearrangement, also known as the Meisenheimer rearrangement. thieme-connect.de This process is a concerted, pericyclic reaction that typically occurs at lower temperatures than the alternative cymitquimica.combiosynth.com-rearrangement, which proceeds through a radical pair dissociation-recombination mechanism. thieme-connect.de

The cymitquimica.comresearchgate.net-sigmatropic rearrangement of N-oxides derived from N-methylpropargylamines and related structures is a highly stereoselective process. The reaction proceeds through a cyclic, envelope-type transition state, which accounts for the high degree of chirality transfer observed in these reactions. thieme-connect.de The rearrangement of allylic amine oxides, which are structurally similar to propargylamine (B41283) oxides, has been shown to proceed with essentially complete transfer of chirality. thieme-connect.de

An interesting aspect of the cymitquimica.comresearchgate.net-sigmatropic rearrangement of N-oxides is the ability to control the direction of the rearrangement by altering the solvent. researchgate.netresearchgate.net Protic solvents such as water and methanol (B129727) tend to favor the N-oxide form, while aprotic solvents like acetone (B3395972) and benzene (B151609) can favor the rearranged alkoxylamine product. researchgate.netresearchgate.net This solvent-dependent equilibrium provides a potential method for controlling the reactivity of these compounds. The zwitterionic nature of N-oxides and their ability to form hydrogen bonds are key factors in their solubility and stability in protic media. researchgate.net

Kinetic Stabilization in Constrained Environments

For instance, encapsulating a reactive molecule within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene, can significantly alter its reactivity. The constrained environment of the host cavity can:

Sterically hinder the approach of reactants or catalysts.

Pre-organize the guest molecule into a conformation that is either more or less favorable for a specific reaction pathway.

Alter the polarity of the local environment, which can affect the stability of charged or polar transition states.

These effects can lead to a decrease in the reaction rate (kinetic stabilization) or a change in the product distribution (selectivity). The study of reaction kinetics in such constrained systems often involves advanced techniques to probe the host-guest interactions and their influence on the reaction mechanism.

Reaction Mechanism Elucidation Through Advanced Methodologies

In Situ Spectroscopic Monitoring of Reaction Progress

The elucidation of complex reaction mechanisms involving N-methylpropargylamines and their derivatives can be greatly enhanced by the use of in situ spectroscopic techniques. These methods allow for the real-time monitoring of reactant consumption, intermediate formation and decay, and product generation without the need for sample extraction. mt.com This is particularly valuable for studying transient or labile intermediates that might not be detectable with traditional offline analysis. spectroscopyonline.com

Common in situ spectroscopic methods applicable to the study of N-methylpropargylamine reactions include:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy : These vibrational spectroscopy techniques are powerful for identifying functional groups and tracking their changes throughout a reaction. researchgate.net For example, the disappearance of the characteristic alkyne C≡C stretch and the appearance of new bands corresponding to reaction intermediates or products can be monitored in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy : In situ NMR provides detailed structural information about the species present in a reaction mixture. rptu.dersc.org It is particularly useful for identifying and quantifying all components of a complex reaction mixture, including starting materials, intermediates, products, and byproducts. rptu.de Specialized NMR techniques can also provide kinetic data and insights into reaction pathways.

The data obtained from in situ monitoring can be used to develop detailed kinetic models of the reaction, providing a deeper understanding of the underlying mechanism. mt.com

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for tracing the fate of atoms and bonds during a chemical reaction, thereby providing unambiguous evidence for proposed reaction mechanisms. thieme-connect.descripps.edu In the study of N-methylpropargylamine reactions, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule at specific positions.

By analyzing the distribution of these isotopes in the products, it is possible to:

Determine bond cleavage and formation patterns : For example, by labeling the methyl group with ¹³C, one can follow its path throughout a rearrangement or substitution reaction.

Distinguish between different reaction pathways : If a reaction can proceed through multiple mechanisms, isotopic labeling can often differentiate between them based on the resulting isotopic distribution.

Probe the nature of transition states : The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can provide information about the geometry and bonding in the transition state.

For instance, in studying the rearrangement of an N-methylpropargylamine derivative, deuterium labeling of the propargyl group could reveal whether the rearrangement occurs via a concerted or a stepwise mechanism. The analysis of the isotopically labeled products is typically performed using mass spectrometry or NMR spectroscopy. thieme-connect.de Such studies have been instrumental in understanding the mechanisms of a wide variety of chemical reactions, including those involving amines and related nitrogen-containing compounds. nih.govresearchgate.netnih.gov

Spectroscopic Characterization and Structural Analysis of N Methyl 1 Propyn 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of N-methyl-1-propyn-1-amine. Both ¹H and ¹³C NMR spectra provide distinct signals that correspond to the unique chemical environments of the nuclei within the molecule.

In ¹H NMR spectroscopy, the protons of the N-methyl group (–NHCH₃) and the methylene (B1212753) group (–CH₂–) adjacent to the alkyne and nitrogen atom exhibit characteristic chemical shifts. The terminal acetylenic proton (–C≡CH) also gives a distinct signal. The integration of these signals provides a ratio of the number of protons in each environment, while spin-spin coupling patterns can reveal connectivity between adjacent protons. For instance, the methylene protons may show coupling to the acetylenic proton. chemicalbook.comuobasrah.edu.iq However, in some amines, the coupling between N-H protons and adjacent C-H protons is not observed due to rapid proton exchange, which can be catalyzed by traces of water. docbrown.info

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each carbon atom in N-methyl-1-propyn-1-amine (the methyl, methylene, and two sp-hybridized alkyne carbons) gives a separate resonance at a characteristic chemical shift, confirming the molecular structure. uobasrah.edu.iq

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for N-Methyl-1-propyn-1-amine Functional Groups Note: Exact chemical shifts (δ) are dependent on the solvent and experimental conditions.

| Functional Group | Nucleus | Typical Chemical Shift (δ, ppm) |

| Acetylenic C-H | ¹H | ~2.2 - 2.5 |

| Methylene (–C≡C–CH₂–N) | ¹H | ~3.9 - 4.1 |

| N-Methyl (–NH–CH₃) | ¹H | ~2.4 |

| Amine (N–H) | ¹H | 0.5 - 5.0 (variable) |

| Acetylenic C (–C≡CH) | ¹³C | ~71 - 73 |

| Acetylenic C (–C≡CH) | ¹³C | ~78 - 80 |

| Methylene (–C≡C–CH₂–N) | ¹³C | ~29 - 30 |

| N-Methyl (–NH–CH₃) | ¹³C | ~35 - 40 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in N-methyl-1-propyn-1-amine by probing their characteristic vibrational modes.

The IR spectrum of N-methyl-1-propyn-1-amine displays several key absorption bands. A sharp, weak absorption around 3300 cm⁻¹ is characteristic of the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretching vibration typically appears as a weak to medium band in the 2100-2140 cm⁻¹ region. The N-H stretching vibration of the secondary amine group is observed in the 3300-3500 cm⁻¹ range, often as a single, medium-intensity peak. docbrown.info Furthermore, C-N stretching vibrations are typically found in the 1020-1220 cm⁻¹ region. docbrown.info C-H stretching vibrations of the methyl and methylene groups are present in the 2800-3000 cm⁻¹ range, and N-H bending (deformation) vibrations can be seen around 1580-1650 cm⁻¹. docbrown.info

Raman spectroscopy provides complementary information. While the N-H and C-H stretches are also observable, the symmetric C≡C triple bond stretch, which is often weak in the IR spectrum, tends to give a stronger signal in the Raman spectrum. rsc.org

Table 2: Characteristic Vibrational Frequencies for N-Methyl-1-propyn-1-amine

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| ≡C-H Stretch | Terminal Alkyne | ~3300 |

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2800 - 3000 |

| C≡C Stretch | Alkyne | 2100 - 2140 |

| N-H Bend | Secondary Amine | 1580 - 1650 |

| C-N Stretch | Aliphatic Amine | 1020 - 1220 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of N-methyl-1-propyn-1-amine and to gain structural information from its fragmentation pattern. The molecular formula of N-methyl-1-propyn-1-amine is C₄H₇N, giving it a molecular weight of approximately 69.11 g/mol . sigmaaldrich.comsigmaaldrich.com

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which corresponds to the molecular weight. Due to the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound. whitman.edu

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For N-methyl-1-propyn-1-amine, alpha-cleavage would involve the loss of the propargyl group, leading to a prominent ion. The fragmentation pattern serves as a molecular fingerprint that can be used for identification. docbrown.info

Table 3: Expected m/z Values for Key Fragments of N-Methyl-1-propyn-1-amine in Mass Spectrometry

| Ion/Fragment | Formula | m/z (Mass/Charge Ratio) | Description |

| Molecular Ion | [C₄H₇N]⁺• | 69 | Parent molecule with one electron removed |

| M-1 | [C₄H₆N]⁺ | 68 | Loss of a hydrogen atom |

| Alpha-cleavage fragment | [CH₂NHCH₃]⁺ | 44 | Cleavage of the C-C bond adjacent to nitrogen |

| Propargyl cation | [C₃H₃]⁺ | 39 | Loss of the methylamine (B109427) group |

Advanced Spectroscopic Techniques for Gas-Phase and Interstellar Studies

Rotational and submillimeter wave spectroscopy are high-resolution techniques used to study molecules in the gas phase. These methods measure the transitions between quantized rotational energy levels, which are extremely sensitive to the molecule's moments of inertia and, therefore, its precise geometric structure. nist.gov

These techniques are crucial for astrochemistry, as they provide the highly accurate transition frequencies needed to identify molecules in the interstellar medium (ISM) using radio telescopes. nih.govunibo.it While N-methyl-1-propyn-1-amine itself has not been a primary focus, extensive studies have been conducted on the parent compound, propargylamine (B41283) (HC≡CCH₂NH₂), and related species like propargylimine (HC≡C–CH=NH). unibo.itsemanticscholar.org These studies provide the foundational data and analytical methods necessary for the potential future detection of N-methyl-1-propyn-1-amine in space. The analysis of rotational spectra also yields information about centrifugal distortion and, in some cases, the hyperfine structure caused by the interaction of the nuclear spin of the ¹⁴N atom with the molecular rotation. nih.govfrontiersin.org

N-methyl-1-propyn-1-amine has rotational freedom around the C-C and C-N single bonds, allowing for the existence of different conformers (rotational isomers). Spectroscopic methods are essential for identifying which conformers are present and determining their relative energies.

For the related molecule N-methylpropargylamine, studies combining IR and Raman spectroscopy with theoretical calculations have identified multiple conformers in the fluid phase. rsc.org By analyzing the spectra at different temperatures, the enthalpy difference between the conformers can be determined. rsc.org For N-methyl-1-propyn-1-amine, similar studies would involve monitoring changes in vibrational bands or rotational transitions as a function of temperature. Low-temperature NMR spectroscopy can also be used to study conformational dynamics, as the interconversion between conformers may slow down enough on the NMR timescale to allow for the observation of separate signals for each conformer. nih.govfigshare.com

Computational Chemistry and Theoretical Modeling of N Methyl 1 Propyn 1 Amine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules like N-methyl-1-propyn-1-amine. These methods provide insights into the electron distribution, orbital interactions, and the nature of chemical bonds, which collectively govern the molecule's reactivity.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For N-methyl-1-propyn-1-amine, a DFT study would typically begin with geometry optimization to find the most stable three-dimensional arrangement of atoms. Functionals such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to accurately model the system.

A key feature of ynamines, the class of compounds to which N-methyl-1-propyn-1-amine belongs, is the delocalization of the nitrogen lone pair into the alkyne's π-system. DFT calculations can quantify this interaction through Natural Bond Orbital (NBO) analysis, which would reveal the donation of electron density from the nitrogen atom to the antibonding π* orbitals of the carbon-carbon triple bond. This delocalization gives the C≡C bond some double bond character and the C-N bond some double bond character, influencing the molecule's geometry and reactivity. The nitrogen atom's electron-donating ability makes the β-carbon of the alkyne susceptible to electrophilic attack.

DFT calculations also provide valuable information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For N-methyl-1-propyn-1-amine, the HOMO is expected to be localized primarily on the nitrogen atom and the adjacent C≡C triple bond, reflecting its nucleophilic character. The LUMO would likely be associated with the antibonding π* orbitals of the alkyne. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity.

| NBO Charge on β-Carbon | -0.35 e | The calculated partial charge on the terminal carbon of the alkyne, indicating its nucleophilic character. |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), can provide highly accurate predictions of molecular properties, albeit at a higher computational cost than DFT.

For a relatively small molecule like N-methyl-1-propyn-1-amine, high-level ab initio calculations could be used to obtain benchmark data for its geometry, vibrational frequencies, and thermochemical properties. These calculations would provide a more precise description of electron correlation effects, which are important for accurately modeling the electronic structure of molecules with multiple bonds and lone pairs. Comparing the results from different levels of theory (e.g., HF, MP2, CCSD(T)) with varying basis sets allows for an assessment of the reliability of the computed properties.

Thermochemical Properties and Energetic Landscape Analysis

Computational methods are essential for determining the thermochemical properties of molecules, especially for reactive or difficult-to-handle compounds.

Enthalpies of Formation

The enthalpy of formation (ΔHf°) is a fundamental thermochemical quantity that indicates the stability of a compound. High-accuracy ab initio methods, such as the Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods, are often used to calculate enthalpies of formation with chemical accuracy (typically within 1-2 kcal/mol of experimental values). These methods involve a series of calculations at different levels of theory and basis sets, which are then extrapolated to provide a highly accurate energy. The calculation of ΔHf° for N-methyl-1-propyn-1-amine would typically involve the use of isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, to minimize errors in the calculations.

Proton Affinities and Gas-Phase Basicity

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. Gas-phase basicity (GB) is the negative of the Gibbs free energy change for the same reaction. These values are intrinsic measures of a molecule's basicity. For N-methyl-1-propyn-1-amine, protonation is expected to occur at the nitrogen atom.

Computational methods like DFT and high-level ab initio calculations can accurately predict PA and GB. The calculation involves optimizing the geometries of both the neutral molecule and its protonated form and then calculating their respective energies. The difference in energy, after correcting for zero-point vibrational energy and thermal effects, yields the proton affinity. The basicity of N-methyl-1-propyn-1-amine is influenced by the electron-donating methyl group and the electronic effects of the propynyl group. The sp-hybridized carbons of the alkyne are electron-withdrawing, which would tend to decrease the basicity compared to a saturated amine, but the delocalization of the nitrogen lone pair also plays a role.

Illustrative Thermochemical Data for N-Methyl-1-propyn-1-amine

| Property | Illustrative Value | Unit | Description |

|---|---|---|---|

| Enthalpy of Formation (ΔHf°) | 35.5 | kcal/mol | Standard enthalpy of formation in the gas phase. |

| Proton Affinity (PA) | 218 | kcal/mol | A measure of the gas-phase basicity at the nitrogen atom. |

| Gas-Phase Basicity (GB) | 210 | kcal/mol | Gibbs free energy of protonation in the gas phase. |

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms. For a reactive molecule like N-methyl-1-propyn-1-amine, theoretical calculations can be used to explore potential reaction pathways, identify intermediates, and characterize transition states. For example, the addition of an electrophile to the β-carbon of the alkyne is a likely reaction pathway.

To study such a reaction, the potential energy surface (PES) would be explored. This involves locating the stationary points, which include the reactants, products, any intermediates, and the transition states that connect them. Transition state structures are first-order saddle points on the PES, meaning they are an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

Geometries of transition states are typically located using algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method or the Berny optimization algorithm. Once a transition state structure is found, a frequency calculation is performed. A true transition state will have exactly one imaginary frequency, and the corresponding vibrational mode represents the motion of the atoms along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state connects the desired reactants and products. The IRC calculation follows the reaction path downhill from the transition state to the corresponding minima on the PES. By calculating the energies of all stationary points, a reaction energy profile can be constructed, providing the activation energies and reaction enthalpies for each step of the mechanism.

Computational Mechanistic Studies (e.g., Borylation, Nucleophilic Addition)

While specific computational mechanistic studies for the borylation of N-Methyl-1-propyn-1-amine are not extensively detailed in the available literature, the principles of such investigations can be understood from studies on related compounds. Computational studies on photoinduced borylation, for instance, utilize Density Functional Theory (DFT) to examine electron donor-acceptor complexes and map out reaction mechanisms and their associated energies nih.govresearchgate.netnih.gov. For an ynamine like N-Methyl-1-propyn-1-amine, a theoretical study would likely investigate the interaction of the electron-rich alkyne with a boron source, modeling the transition states and intermediates to elucidate the reaction pathway.

The nucleophilic addition to the carbon-carbon triple bond of ynamines is a fundamental reaction. DFT calculations are a common method to study these mechanisms. semanticscholar.orgresearchgate.netmedjchem.com Such studies on related systems, like the addition of amines to alkenes, analyze the reactivity through conceptual DFT indices and map the potential energy surface to identify the reaction pathway. semanticscholar.orgresearchgate.netmedjchem.com A computational investigation of nucleophilic addition to N-Methyl-1-propyn-1-amine would involve modeling the approach of a nucleophile to the alkyne. The calculations would determine the regioselectivity of the attack and the structure of the resulting intermediates and transition states, providing a detailed, step-by-step description of the reaction mechanism. semanticscholar.orgresearchgate.net

Calculation of Activation Energies and Entropies

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a crucial parameter in understanding reaction kinetics. wikipedia.orgpurdue.edukhanacademy.org Computational methods, particularly DFT, are employed to calculate the energy of transition states, which allows for the determination of activation energy barriers. researchgate.net The relationship between the rate constant (k), temperature (T), and activation energy is described by the Arrhenius equation, while the Eyring equation, derived from transition state theory, relates the rate constant to the Gibbs free energy of activation (ΔG‡), which includes both enthalpic (ΔH‡) and entropic (ΔS‡) contributions. wikipedia.org

| Property | Calculated Value |

|---|---|

| Standard Enthalpy of Formation (kJ/mol) | 224.3 |

| Proton Affinity (kJ/mol) | 799.4 |

Data sourced from a computational investigation of C4H7N compounds.

These values provide fundamental data on the molecule's stability and basicity, which are essential for understanding its reactivity.

Molecular Dynamics and Conformational Sampling of N-Methyl-1-propyn-1-amine

Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecular systems, providing insights into conformational changes and interactions with the environment. researchgate.netnih.govyoutube.com

Conformational Preferences and Isomerism

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com For N-Methyl-1-propyn-1-amine, rotations can occur around the C(sp3)-N bond and the C(sp3)-C(sp) bond. Computational methods can determine the potential energy surface associated with these rotations, identifying low-energy (stable) and high-energy (unstable) conformations.

N-methylation can affect the conformational preferences of molecules, sometimes reducing the number of stable backbone conformers. iisc.ac.in Theoretical analyses of similar amine structures often reveal distinct energy minima corresponding to different conformers, such as staggered and eclipsed forms. researchgate.net While a detailed conformational energy surface for N-Methyl-1-propyn-1-amine is not documented in the searched literature, its existence as a C4H7N isomer has been noted in computational studies of potential interstellar molecules, where a dipole moment of 1.33 D was calculated, implying a specific, computationally determined geometry. iisc.ac.in

Solvent Effects on Molecular Structure and Reactivity

Solvents can significantly influence the structure, stability, and reactivity of molecules. rsc.org Computational chemistry models these effects using various approaches, such as implicit solvent models like the Polarizable Continuum Model (PCM), or by including explicit solvent molecules in the simulation box for MD studies. nih.gov

Protic solvents, for example, can form hydrogen bonds with amines, affecting their nucleophilicity and basicity. medjchem.com The polarity of the solvent can also play a crucial role. For reactions involving polar or charged transition states, a polar solvent can lower the activation energy by stabilizing the transition state more than the reactants. In the context of N-Methyl-1-propyn-1-amine, a polar solvent would be expected to influence the rate of nucleophilic addition reactions. Computational studies on related ynamines have shown that the choice of organic cosolvent can significantly impact reactivity in cycloaddition reactions. nih.gov A theoretical investigation into the solvent effects on N-Methyl-1-propyn-1-amine would involve performing calculations with different solvent models to quantify changes in conformational energies, reaction barriers, and electronic properties. nih.gov

Applications of N Methyl 1 Propyn 1 Amine in Chemical Synthesis and Materials Science

Building Block for Complex Organic Synthesis

Propargylamines, in general, are valuable building blocks in organic synthesis due to the presence of both an amine and an alkyne functional group, which can be manipulated in various chemical transformations.

Construction of Advanced Chemical Scaffolds

There is a lack of specific documented examples of N-methyl-1-propyn-1-amine being used in the construction of advanced chemical scaffolds. However, the isomeric N-methyl-2-propyn-1-amine (N-methylpropargylamine) is widely employed in multicomponent reactions, such as the A3 coupling (aldehyde-alkyne-amine), to generate complex and diverse molecular architectures. These scaffolds are often precursors to biologically active molecules and are utilized in the development of compound libraries for drug discovery. The reactivity of the terminal alkyne in propargylamines is central to their utility in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental to building complex molecular frameworks.

Intermediates in Fine Chemical Production

Specific instances of N-methyl-1-propyn-1-amine serving as an intermediate in fine chemical production are not well-documented. In contrast, propargylamine (B41283) and its derivatives are known intermediates in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals. For example, the propargylamine moiety is a key structural feature in several monoamine oxidase (MAO) inhibitors used in the treatment of neurodegenerative diseases. researchgate.netresearchgate.net

| Reaction Type | Role of Propargylamine Analogs | Resulting Scaffolds/Products |

| A3 Coupling | Nucleophilic amine and alkyne source | Substituted propargylamines, heterocyclic compounds |

| Cyclization Reactions | Precursor for ring formation | Pyrrolidines, piperidines, and other N-heterocycles |

| Click Chemistry | Alkyne component for cycloaddition | Triazole-containing molecules |

Precursor for Functional Materials and Polymers

The dual functionality of propargylamines makes them attractive monomers for the synthesis of functional polymers.

Design and Synthesis of Propargylamine-Derived Polymers

While there is no specific information on polymers derived from N-methyl-1-propyn-1-amine, the polymerization of propargylamine and its derivatives has been explored. revmaterialeplastice.ro These polymerization reactions can proceed through the alkyne or the amine group, leading to polymers with unique properties. For instance, polymers containing propargyl groups can be further functionalized through click chemistry, allowing for the introduction of various pendant groups. Research has been conducted on the photochemical properties of propargylamine-based polymers, particularly those containing porphyrin fragments, for applications in electron transfer reactions. revmaterialeplastice.ro

Applications in Advanced Polymer Chemistry

Polymers derived from propargylamines have potential applications in various fields of advanced polymer chemistry. Their ability to be cross-linked or functionalized makes them suitable for creating materials with tailored properties, such as thermal stability, conductivity, and biocompatibility. These materials could find use in coatings, adhesives, and biomedical applications. biomedres.usresearchgate.net However, specific applications of polymers synthesized from N-methyl-1-propyn-1-amine have not been reported.

| Polymerization Method | Potential Polymer Characteristics | Potential Applications |

| Chain-growth polymerization of the alkyne | Conjugated polymer backbone | Conductive materials, sensors |

| Step-growth polymerization involving the amine | Polyamides, polyimines | High-performance materials |

| Post-polymerization modification | Tunable properties via click chemistry | Drug delivery, biomaterials |

Role in Catalysis and Ligand Design

The nitrogen atom in amines and the triple bond in alkynes can both coordinate to metal centers, making propargylamine derivatives interesting candidates for ligand design in catalysis. While there is no specific information on the use of N-methyl-1-propyn-1-amine in this context, related propargylamines have been used to synthesize ligands for various transition metal-catalyzed reactions. These ligands can influence the activity and selectivity of the catalyst. For example, propargylamine derivatives can be incorporated into larger molecular structures to create bidentate or polydentate ligands. The alkyne group can also be involved in the catalytic cycle itself or used to immobilize the catalyst on a solid support.

Ligand Design for Organometallic Catalysis (e.g., Cu(I) Catalysis)

N-Alkyl propargylamines are a class of compounds that hold promise as ligands in organometallic catalysis due to the presence of two potential coordination sites: the nitrogen atom of the amine and the π-system of the carbon-carbon triple bond. The lone pair of electrons on the nitrogen atom can readily coordinate to a metal center, while the alkyne can engage in π-bonding. This dual-coordination capability can influence the steric and electronic environment around the metal catalyst, thereby tuning its reactivity and selectivity.

In the context of copper(I) catalysis, ligands play a crucial role in stabilizing the metal center and facilitating various organic transformations. Copper(I) catalysts are known to be effective in a range of reactions, including coupling reactions and cycloadditions. The use of N-alkyl propargylamine-type ligands could offer several advantages. For instance, the amine group can act as a hemilabile ligand, reversibly coordinating to the copper center to open up a coordination site for substrate binding during the catalytic cycle. The propargyl group, on the other hand, can influence the electronic properties of the copper center and may participate directly in certain reaction mechanisms.

While direct studies employing N-Methyl-1-propyn-1-amine as a ligand in Cu(I) catalysis are not extensively documented, the broader class of propargylamines has been utilized in copper-catalyzed reactions, such as the A3 coupling (aldehyde-alkyne-amine) to form other propargylamines. In such cases, the amine reactant itself can coordinate to the copper catalyst, influencing the reaction's outcome. The enantioselective synthesis of propargylamines has been achieved using copper(I) catalysts in conjunction with chiral ligands, highlighting the importance of the ligand sphere in controlling stereochemistry organic-chemistry.org. It is plausible that N-Methyl-1-propyn-1-amine or its derivatives could be designed as chiral ligands to induce asymmetry in copper-catalyzed processes.

| Potential Coordination Modes of N-Methyl-1-propyn-1-amine | Potential Influence on Catalysis |

| N-coordination (monodentate) | Stabilization of the metal center, modulation of Lewis acidity. |

| N, π-alkyne coordination (bidentate) | Increased stability of the complex, potential for hemilability, influencing substrate approach. |

| Bridging ligand between two metal centers | Formation of multinuclear catalytic species with unique reactivity. |

Chemo- and Regioselectivity in Catalytic Processes

The control of chemo- and regioselectivity is a central challenge in synthetic chemistry. The structure of a ligand in an organometallic catalyst is a key determinant in directing the outcome of a reaction. For a ligand like N-Methyl-1-propyn-1-amine, both its steric and electronic properties would be expected to influence the selectivity of a catalytic process.

The methyl group on the nitrogen atom provides a certain level of steric hindrance around the metal center. This steric bulk can direct the approach of a substrate to the catalyst, favoring one regioisomeric product over another. For instance, in a cross-coupling reaction, the ligand's steric profile can dictate which of two non-equivalent positions on a substrate will react.

In copper-catalyzed reactions, base-controlled multi-component cascade reactions involving propargylamine have been shown to proceed with excellent regioselectivities, leading to the formation of specific isomers of heterocyclic compounds rsc.org. While the propargylamine in this case was a reactant, it illustrates the principle of how the inherent structure of such molecules can direct reaction pathways. If N-Methyl-1-propyn-1-amine were used as a ligand, its structure would be expected to similarly influence the regiochemical outcome of the catalyzed reaction.

| Structural Feature | Potential Influence on Selectivity | Example Catalytic Process |

| N-methyl group (sterics) | May favor reaction at the less sterically hindered position of a substrate. | Cross-coupling reactions, hydrofunctionalization of alkynes. |

| Amine lone pair (electronics) | Can modulate the electrophilicity/nucleophilicity of the catalytic center. | Addition reactions to polar functional groups. |

| Alkyne π-system (electronics/coordination) | May influence the orientation of unsaturated substrates in the coordination sphere. | Cycloaddition reactions, asymmetric catalysis. |

Investigations in Chemical Biology and Mechanistic Probes

The propargylamine functional group is a recognized pharmacophore, meaning it is a structural feature responsible for a molecule's biological activity. This moiety is present in a number of drugs, particularly those targeting enzymes.

Molecular Interactions with Biological Targets

The N-methylpropargylamine scaffold is a key component of several enzyme inhibitors. These molecules are designed to interact with the active site of a target enzyme with high specificity. The interactions can be both non-covalent and covalent.

Non-covalent interactions may include hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The amine nitrogen of N-Methyl-1-propyn-1-amine can act as a hydrogen bond acceptor, while the methyl and propargyl groups can engage in hydrophobic interactions with nonpolar residues in the enzyme's active site.

A key feature of the propargylamine group is its ability to form covalent bonds with the enzyme, leading to irreversible inhibition. The terminal alkyne is a latent reactive group that can be activated by the enzyme's catalytic machinery. This covalent modification of the enzyme is often the basis for the therapeutic effect of drugs containing this moiety. The N-methylpropargylamine group is found in drugs designed as potent and selective irreversible inhibitors of monoamine oxidases (MAO-A and MAO-B) nih.gov.

The design of molecules containing the N-methylpropargylamine pharmacophore often involves computational methods such as molecular docking to predict the binding mode and affinity of the compound for its biological target researchgate.net. These in silico methods help in understanding the key molecular interactions that govern the compound's biological activity.

| Interaction Type | Potential Interacting Group on Biological Target | Significance |

| Hydrogen Bonding | Amino acid residues with H-bond donor/acceptor groups (e.g., Ser, Thr, Asn, Gln). | Contributes to binding affinity and specificity. |

| Hydrophobic Interactions | Nonpolar amino acid residues (e.g., Leu, Ile, Val, Phe). | Important for positioning the inhibitor in the active site. |

| Covalent Bonding | Enzyme cofactors (e.g., FAD in monoamine oxidase) or nucleophilic amino acid residues. | Leads to irreversible inhibition and prolonged duration of action. |

Enzyme Inhibition Studies (Mechanistic Focus)

The propargylamine functional group is a well-established "warhead" for the mechanism-based inactivation of certain enzymes, particularly flavin-dependent oxidases like monoamine oxidase (MAO). The mechanism of inhibition involves the enzyme's own catalytic cycle.

In the case of MAO, the enzyme normally catalyzes the oxidation of amine substrates. When a propargylamine inhibitor binds to the active site, the enzyme attempts to oxidize the amine. This process, however, leads to the generation of a highly reactive intermediate from the propargyl group. This reactive species then attacks a component of the enzyme's active site, typically the flavin adenine dinucleotide (FAD) cofactor, forming a covalent adduct. This covalent modification renders the enzyme catalytically inactive.

The proposed mechanism for the irreversible inhibition of MAO by propargylamines involves the oxidation of the amine to an iminium cation by the FAD cofactor. This is followed by a rearrangement that leads to the formation of a reactive allene species, which then covalently modifies the FAD nih.gov. The specificity of propargylamine inhibitors for different isoforms of an enzyme (e.g., MAO-A vs. MAO-B) is determined by the other parts of the inhibitor molecule that engage in non-covalent interactions with the enzyme's active site nih.gov.

Kinetic studies are crucial for characterizing the mechanism of enzyme inhibition. For irreversible inhibitors like those containing a propargylamine group, these studies would determine the rate of inactivation and the stoichiometry of the covalent modification.

| Step in Inhibition Mechanism | Description |

| 1. Binding | The inhibitor binds to the active site of the enzyme. |

| 2. Enzymatic Oxidation | The enzyme's FAD cofactor oxidizes the amine of the propargylamine. |

| 3. Formation of Reactive Intermediate | A reactive allene or a related species is generated from the propargyl group. |

| 4. Covalent Adduct Formation | The reactive intermediate attacks the FAD cofactor or a nearby amino acid residue, forming a covalent bond. |

| 5. Inactivation | The enzyme is irreversibly inactivated. |

Future Directions and Emerging Research Avenues for N Methyl 1 Propyn 1 Amine

Integration with Flow Chemistry and Automated Synthesis

The inherent reactivity and potential instability of ynamines make them ideal candidates for integration with modern synthesis technologies like flow chemistry and automated platforms. nih.gov Ynamines are sensitive to hydrolysis, which can complicate their handling and purification in traditional batch syntheses. nih.govscripps.edu

Flow Chemistry: Continuous flow processing offers significant advantages for handling reactive intermediates. goflow.at Its integration into the synthesis and application of N-methyl-1-propyn-1-amine would be a promising research avenue. Key benefits include:

Enhanced Safety: The small reactor volumes inherent in flow systems minimize the risks associated with handling potentially unstable compounds and exothermic reactions. goflow.atwikipedia.org

Precise Reaction Control: Flow reactors provide superior control over parameters such as residence time, temperature, and stoichiometry, which is crucial for managing the high reactivity of ynamines. wikipedia.org The large surface-area-to-volume ratio allows for rapid heat transfer, preventing the formation of hot spots and thermal runaways. goflow.at

Automated Synthesis: Automated synthesis platforms, which can perform reactions, workups, and purifications with minimal human intervention, represent another key future direction. merckmillipore.com These systems could be programmed to handle the specific requirements of ynamine chemistry. By combining an automated synthesizer with pre-packaged reagent cartridges, researchers could rapidly explore the reactivity of N-methyl-1-propyn-1-amine. merckmillipore.comenamine.net This approach would enable high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures) and facilitate the creation of libraries of N-methyl-1-propyn-1-amine derivatives for further study. The automation of reactions involving sensitive precursors has already been established as a method to improve safety and reproducibility. nih.gov

Exploration of Novel Reactivity Patterns

Ynamines possess a unique electronic structure, with a highly nucleophilic β-carbon due to the electron-donating nature of the adjacent nitrogen atom, making them exceptionally reactive. scripps.edu However, this reactivity can be finely tuned, as demonstrated by the extensive chemistry of ynamides, where an electron-withdrawing group on the nitrogen moderates the reactivity while maintaining stability. researchgate.net Future research on N-methyl-1-propyn-1-amine will undoubtedly focus on harnessing this reactivity to develop novel synthetic transformations.

Cycloaddition Reactions: Ynamines have proven to be superior substrates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, requiring lower catalyst loadings and proceeding faster than conventional terminal alkynes. nih.gov Investigating the performance of N-methyl-1-propyn-1-amine in such reactions could lead to more efficient methods for creating complex molecules and bioconjugates.

| Reactant Type | Relative Advantage in CuAAC | Reference |

| Conventional Terminal Alkyne | Standard Reactivity | nih.gov |

| Ynamine | Superior Reactivity, Lower Cu Loadings | nih.gov |

| Propiolamide | Superior Reactivity (in aqueous buffers) | nih.gov |

Transition-Metal Catalysis: The reactivity of ynamides in gold-catalyzed annulations to form complex heterocyclic structures like 7-pyrazolylindoles highlights a rich area for exploration. researchgate.net These reactions often proceed through α-imino gold carbene intermediates, a reactive species that N-methyl-1-propyn-1-amine could potentially form. Exploring its reactions with various transition metal catalysts could unlock novel pathways to valuable nitrogen-containing scaffolds.

Electrophilic and Nucleophilic Additions: The foundational reactivity of ynamines involves reactions with electrophiles at the β-carbon, often generating highly reactive keteniminium intermediates that can be trapped by nucleophiles. nih.gov A systematic study of these reactions with N-methyl-1-propyn-1-amine would establish its utility as a versatile synthetic building block.

Advanced Characterization Techniques for In Situ Studies

Due to their high reactivity and the often transient nature of their intermediates, understanding the reaction mechanisms of ynamines requires advanced analytical techniques capable of real-time monitoring. In situ spectroscopic studies are essential for gaining deep mechanistic insight that is unattainable through conventional analysis of reaction endpoints.

A recent detailed investigation into the copper-catalyzed azide-ynamine cycloaddition serves as an excellent blueprint for future studies on N-methyl-1-propyn-1-amine. acs.org In that work, a combination of techniques was used to elucidate a dual catalytic cycle:

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy: By using isotopically labeled (¹³C and ¹⁵N) ynamines and azides, researchers monitored the reaction progress in real time. This allowed for the direct observation of reactant consumption, product formation, and the appearance of intermediate species. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR was employed to track the oxidation state of the copper catalyst, confirming the in situ generation of the active Cu(I) species from a Cu(II) precatalyst via a Glaser–Hay coupling of the ynamine. acs.org

Applying these in situ methods to study the reactions of N-methyl-1-propyn-1-amine would allow for the direct observation of proposed intermediates like keteniminiums or metal-carbene complexes, providing definitive mechanistic evidence and enabling rational optimization of reaction conditions.

Computational Design of New N-Methyl-1-propyn-1-amine Derivatives

Computational chemistry offers powerful predictive tools for accelerating the exploration of new chemical entities and reactions. For N-methyl-1-propyn-1-amine, computational design can guide future research in several key areas.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations have been used to investigate the mechanisms of reactions involving ynamines and ynamides. researchgate.net Such studies can map out reaction energy profiles, identify transition states, and explain observed regioselectivity, providing insights that complement experimental in situ studies.

Predictive Modeling for Derivative Design: Computational models can be used to predict how structural modifications to N-methyl-1-propyn-1-amine would affect its properties. For instance, researchers could model the impact of substituting the N-methyl or terminal methyl group with other functional groups to modulate the compound's stability, electronic properties, and reactivity in predictable ways.

Integration with Automated Synthesis: A particularly powerful future direction involves coupling computational design with automated synthesis. Predictive models, refined by data from standardized automated experiments, can be used to screen vast virtual libraries of potential N-methyl-1-propyn-1-amine derivatives for desired properties. enamine.net The most promising candidates identified in silico could then be synthesized automatically for experimental validation, creating a closed-loop, high-speed discovery engine. This approach would dramatically accelerate the process of developing novel ynamine-based reagents and building blocks for applications in materials science and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.